

Fenticonazole nitrate sterol 14alpha-demethylase inhibition

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

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Experimental Protocols for Investigating CYP51 Inhibition

For researchers aiming to study the interaction between azole drugs like fenticonazole and CYP51, the following established experimental methodologies are critical.

Ligand Binding Assays via UV-Visible Spectroscopy

This protocol determines the binding affinity (K_d) of an azole drug to the CYP51 enzyme.

- **Procedure:** Conduct UV-visible spectroscopic titrations of the P450 (CYP51) with the azole drug [1].
- **Key Steps:**
 - Purify the CYP51 enzyme in its oxidized, low-spin, water-bound (Fe^{3+}) state [2].
 - Prepare a solution of the enzyme in a suitable buffer.
 - Record baseline UV-visible spectrum (350-700 nm).
 - Titrate with incremental concentrations of the azole drug (e.g., fenticonazole).
 - Monitor spectral shifts after each addition.
- **Data Analysis:** A **Type II spectral shift** (Soret peak shift from ~418 nm to ~421-435 nm) indicates the displacement of the water ligand bound to the heme iron and direct coordination of the azole nitrogen [1]. Analyze data using hyperbolic (Michaelis-Menten) fitting to calculate the dissociation constant (K_d) [1].

Enzymatic Inhibition Assays (IC₅₀ Determination)

This measures the concentration of inhibitor needed to reduce CYP51 enzyme activity by half.

- **Enzyme Source:** Use purified *C. albicans* CYP51 (CaCYP51) [2] [3].
- **Substrate:** Lanosterol [2].
- **Reaction Setup:** Incubate CaCYP51 with lanosterol in the presence of a NADPH-regenerating system and its redox partner, NADPH-cytochrome P450 reductase (CPR) [2].
- **Variable:** Include a range of concentrations of **fenticonazole nitrate**.
- **Measurement:** Quantify the formation of the 14 α -demethylated lanosterol product or the consumption of lanosterol over time (e.g., via LC-MS/TLC).
- **Data Analysis:** Plot enzyme activity (%) versus inhibitor concentration ([I]) on a semi-log scale to determine the IC₅₀ value [3].

X-ray Crystallography for Structural Insights

This provides atomic-level details of the drug-enzyme interaction.

- **Procedure:** Determine the X-ray crystal structure of *C. albicans* CYP51 in complex with fenticonazole [2].
- **Key Steps:**
 - Express and purify the catalytic domain of CaCYP51 [2].
 - Co-crystallize the protein with **fenticonazole nitrate**.
 - Collect X-ray diffraction data and solve the structure.
- **Analysis:** The structure reveals how the imidazole ring of fenticonazole coordinates with the heme iron and how the rest of the molecule fits into and interacts with the hydrophobic substrate-binding cavity and access channels [2] [4].

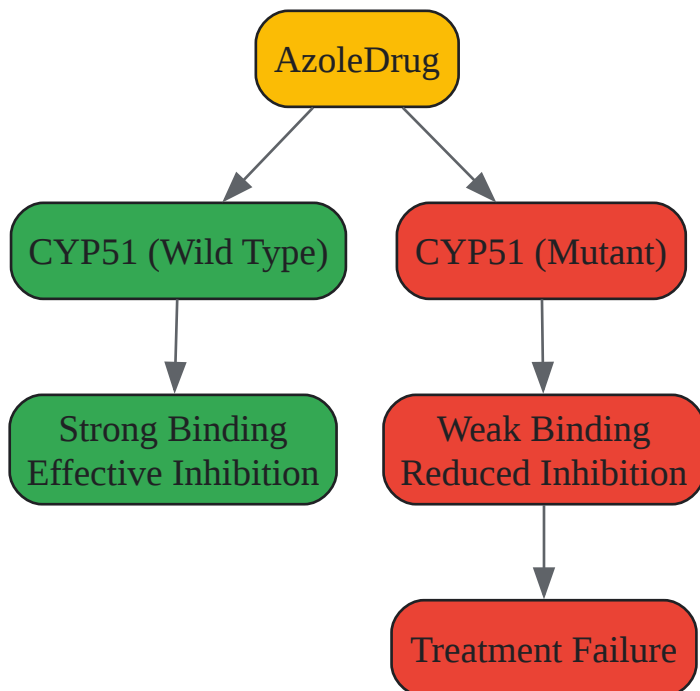
Quantitative Data and Research Context

The search results provide quantitative binding and inhibition data for various azoles, which serves as a useful benchmark. While specific numbers for fenticonazole are not listed, the data illustrates how its potency can be contextualized.

Antifungal Agent	Dissociation Constant (Kd) with CaCYP51	Inhibition Constant (IC ₅₀) against CaCYP51
Fluconazole	41 ± 13 nM [3]	0.31 µM [3]
Posaconazole	43 ± 11 nM [3]	0.20 µM [3]
Novel Azole 5f	62 ± 17 nM [3]	0.46 µM [3]
Novel Azole 12c	43 ± 18 nM [3]	0.33 µM [3]
Fenticonazole	Information Missing	Information Missing

Azole Resistance Mechanisms Related to CYP51

Understanding resistance is crucial for drug development. The primary mechanism of azole resistance in pathogens like *C. albicans* involves mutations in the gene encoding CYP51 (*ERG11*), which reduce the drug's binding affinity [4]. Key resistance mutations often occur in specific regions of the enzyme's structure, as shown below.



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Common resistance-associated amino acid substitutions in *C. albicans* CYP51 include **Y132F/H**, **K143R**, **F145L**, **S405F**, **G464S**, and **R467K** [3] [4]. These can affect drug binding directly or alter the redox potential of the heme cofactor.

Future Research and Development Directions

The field is actively working to overcome the challenges of resistance and specificity.

- **Improving Selectivity:** A major goal is designing azoles with higher selectivity for fungal CYP51 over the human homolog (hsCYP51) to minimize off-target effects and toxicity. Research indicates that **longer, more flexible azole derivatives** can achieve better selectivity profiles [3].
- **Structure-Based Drug Design (SBDD):** Using crystal structures of CaCYP51, researchers can design new inhibitors that make additional favorable interactions within the enzyme's active site and access channels, helping to overcome resistance caused by mutations [2] [3].
- **Exploring Novel Chemotypes:** Investigating non-azole scaffolds that can inhibit CYP51 through different mechanisms is another promising avenue to combat cross-resistance [3].

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